Bromine: Optimal Cross-Coupling Reactivity and Stability
In palladium-catalyzed cross-coupling reactions, the relative rate of oxidative addition for aryl halides follows the established trend: I > Br ≫ Cl [1]. The 4-bromo substituent of the target compound therefore provides a significantly faster reaction rate than the 4-chloro analog (CAS 1004643-52-0), enabling shorter reaction times and lower catalyst loadings while retaining sufficient stability for ambient storage, in contrast to the more labile 4-iodo analog (CAS 1170865-71-0). This intermediate reactivity is critical for chemists performing parallel synthesis where a single set of Suzuki–Miyaura or Buchwald–Hartwig conditions must work reliably across a library of substrates, without the need for individual optimization of each halogen variant.
| Evidence Dimension | Relative rate of oxidative addition in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl–Br: relative rate ≈ 10–100× vs. aryl–Cl (consensus value from model systems) |
| Comparator Or Baseline | Aryl–Cl (4-chloro analog, CAS 1004643-52-0): relative rate = 1; Aryl–I (4-iodo analog, CAS 1170865-71-0): relative rate ≈ 100–1000× but prone to thermal lability |
| Quantified Difference | Approximately 1–2 orders of magnitude faster than Cl analog; superior shelf stability compared to I analog |
| Conditions | Typical Pd(PPh₃)₄ or Pd₂(dba)₃/ligand systems; oxidative addition is rate-determining for electron-neutral heteroaryl halides |
Why This Matters
The bromo substituent enables robust, high-yielding diversification in a single generic protocol—critical for library synthesis where re-optimizing conditions for chloro or iodo variants would increase time and cost.
- [1] Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl–Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev. 2002, 102, 1359–1470. View Source
